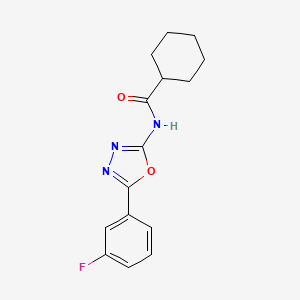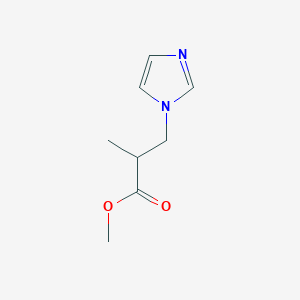
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is a chemical compound with the molecular formula C28H40O4 It is known for its unique structure, which includes two ethylhexyl groups attached to a naphthalene core with two aldehyde groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 2 and 7 positions.
Alkylation: The naphthalene core undergoes alkylation with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formylation: The alkylated naphthalene is then subjected to formylation using reagents like Vilsmeier-Haack or Duff reaction conditions to introduce the aldehyde groups at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarboxylic acid.
Reduction: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s hydrophobic ethylhexyl groups facilitate its interaction with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde: Similar structure but with hexyloxy groups instead of ethylhexyl groups.
2,6-Naphthalenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar core structure but with ester groups instead of aldehyde groups.
Uniqueness
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is unique due to its combination of aldehyde and ethylhexyl groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H40O4 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
3,6-bis(2-ethylhexoxy)naphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27-15-24-16-28(32-20-22(8-4)12-10-6-2)26(18-30)14-23(24)13-25(27)17-29/h13-18,21-22H,5-12,19-20H2,1-4H3 |
Clave InChI |
YJRGNBRCLOISKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


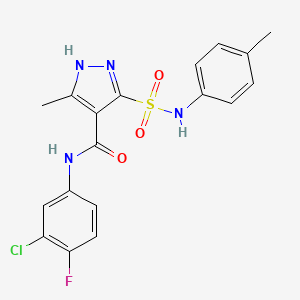
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)


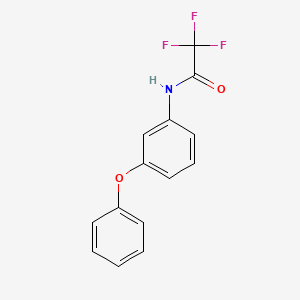
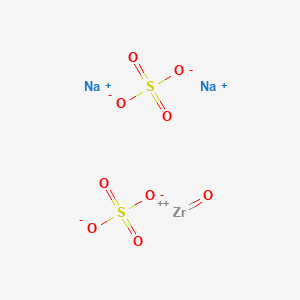

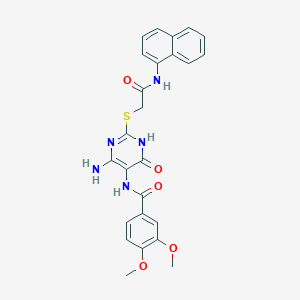
![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
